3-Iodo-4,5-dimethoxybenzaldehyde

Catalog No.
S1898057
CAS No.
32024-15-0
M.F
C9H9IO3
M. Wt
292.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4,5-dimethoxybenzaldehyde

CAS Number

32024-15-0

Product Name

3-Iodo-4,5-dimethoxybenzaldehyde

IUPAC Name

3-iodo-4,5-dimethoxybenzaldehyde

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

InChI

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3

InChI Key

MVPNBXPAUYYZAF-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC
  • Precursor molecule for organic synthesis

    The presence of the reactive aldehyde group (CHO) and the iodine (I) substituent suggests 3-Iodo-4,5-dimethoxybenzaldehyde could serve as a building block in the synthesis of more complex organic molecules. The aldehyde group allows for further reactions like condensations and additions, while the iodine can participate in various substitution reactions.

  • Development of pharmaceuticals or bioactive compounds

    The combination of aromatic rings, methoxy groups (OCH3), and a halogen (iodine) is a common feature in many biologically active molecules. 3-Iodo-4,5-dimethoxybenzaldehyde could potentially be a starting material for the synthesis of new drugs or other bioactive compounds. Further research would be needed to explore its specific biological properties [].

  • Material science applications

    Aromatic aldehydes with halogen substituents can sometimes be used as precursors for the development of new materials. For instance, some halogenated aromatic aldehydes are used in the synthesis of liquid crystals []. More research is needed to determine if 3-Iodo-4,5-dimethoxybenzaldehyde has potential applications in material science.

3-Iodo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9IO3C_9H_9IO_3 and a molecular weight of approximately 292.07 g/mol. This compound features an iodine atom, two methoxy groups, and an aldehyde functional group attached to a benzene ring. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound has a melting point ranging from 63 to 65 °C and a boiling point of about 362.7 °C at 760 mmHg .

, notably:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in various reactions, often leading to the formation of more complex molecules.
  • Iodine-Zinc Exchange Reaction: This reaction allows for the preparation of highly functionalized diaryl zinc compounds, which can be utilized in further synthetic applications .
  • Condensation Reactions: The aldehyde group can engage in condensation reactions with amines or other nucleophiles, forming imines or other derivatives.

Studies indicate that 3-Iodo-4,5-dimethoxybenzaldehyde exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of similar structures have shown potential antimicrobial effects.
  • Inhibition of Cytochrome P450 Enzymes: It has been noted as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde can be achieved through several methods:

  • Iodination of 4,5-Dimethoxybenzaldehyde: This method involves the direct iodination of the benzaldehyde derivative using iodine and an appropriate oxidizing agent.
  • Functional Group Transformations: Starting from related compounds, such as methoxy-substituted benzaldehydes, various functional group transformations can yield the target compound.
  • Use of Iodine-Zinc Exchange: This method facilitates the introduction of iodine into the aromatic system while allowing for further functionalization .

3-Iodo-4,5-dimethoxybenzaldehyde finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Due to its unique structure, it is often used in studies exploring new synthetic methodologies or biological evaluations .

Interaction studies involving 3-Iodo-4,5-dimethoxybenzaldehyde suggest its potential role in:

  • Drug Development: Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug development.
  • Biochemical Pathways: Understanding how this compound interacts with biological systems can lead to insights into its therapeutic potential or toxicity .

Several compounds share structural similarities with 3-Iodo-4,5-dimethoxybenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethoxybenzaldehydeOne methoxy groupLacks iodine; simpler structure
3-Iodo-4-methoxybenzaldehydeOne methoxy groupSimilar iodine substitution but fewer methoxy groups
5-Iodo-3,4-dimethoxybenzaldehydeTwo methoxy groupsDifferent position of iodine; alters reactivity
3-Bromo-4,5-dimethoxybenzaldehydeBromine instead of iodineDifferent halogen; affects reactivity

The presence of both iodine and two methoxy groups in 3-Iodo-4,5-dimethoxybenzaldehyde enhances its reactivity and potential applications compared to these similar compounds.

Table 1: Core Chemical Identifiers

PropertyValue/DescriptionSource
CAS Number32024-15-0
Molecular FormulaC₉H₉IO₃
Molecular Weight292.07 g/mol
IUPAC Name3-Iodo-4,5-dimethoxybenzaldehyde
SMILESCOc1cc(C=O)cc(I)c1OC
InChIInChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Melting Point69–72°C
Boiling Point362.7°C (760 mmHg)
Density1.706 g/cm³

Synonyms include 5-iodoveratraldehyde, 4,5-dimethoxy-3-iodobenzaldehyde, and 3-iodo-4,5-dimethoxybenzaldehyde. The compound’s structure features an electron-rich aromatic ring due to the methoxy groups, which enhance reactivity toward electrophilic substitution and oxidative processes.

Historical Context in Organic Synthesis

Early Synthesis and Functionalization

The compound was first synthesized from 3,4-dihydroxy-5-iodobenzaldehyde by methylation of hydroxyl groups using dimethyl sulfate or methyl iodide in basic conditions. Iodination at the 3-position typically employs N-iodosuccinimide (NIS) under acidic or solvent-free conditions, achieving yields exceeding 80%.

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield (%)Source
Methylation of diolCH₃I, K₂CO₃, acetone, reflux85–95
IodinationNIS, CF₃COOH, CH₃CN, reflux77–80
Hydrolysis of methoxyB(OH)₃, CH₂Cl₂, 0°C → RT, 24 h46

Challenges in Early Protocols

Initial methods faced limitations due to steric hindrance from methoxy groups and competing side reactions during iodination. For example, hydrolysis of iodinated intermediates required precise control to avoid over-oxidation of the aldehyde group.

Role in Modern Heterocyclic Chemistry

Applications in Natural Product Synthesis

3-Iodo-4,5-dimethoxybenzaldehyde is pivotal in synthesizing chloropeptins I and II, which exhibit antitumor and antibacterial activities. This involves coupling with stilbene derivatives using Suzuki-Miyaura reactions, leveraging the iodine atom’s reactivity.

Table 3: Representative Applications

Target CompoundReaction TypeKey Reagents/ConditionsSource

Traditional Electrophilic Iodination Approaches

Traditional electrophilic iodination methods remain fundamental in the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde, offering reliable pathways through established reagent systems that activate molecular iodine for aromatic substitution.

Silver Trifluoroacetate-Mediated Iodination

Silver trifluoroacetate represents a highly effective catalyst system for aromatic iodination reactions, functioning as both a Lewis acid activator and oxidizing agent [3]. The silver trifluoroacetate-iodine system operates through the generation of electrophilic iodine species that readily attack electron-rich aromatic substrates [4]. The mechanism involves the formation of activated iodine complexes where silver trifluoroacetate enhances the electrophilicity of molecular iodine, facilitating regioselective substitution at positions ortho and para to electron-donating groups such as methoxy substituents [5].

Research by Bergmann and Shahak demonstrated that the combination of iodine and silver trifluoroacetate causes efficient iodine substitution of aromatic compounds, particularly those containing electron-donating groups [5]. This system exhibits remarkable versatility, as it can also convert primary alcohols into aldehydes and secondary alcohols into corresponding ketones and α-dicarbonyl compounds, indicating its broad utility in synthetic organic chemistry [5]. The reaction typically proceeds under mild conditions, making it suitable for substrates containing sensitive functional groups like aldehydes.

For dimethoxybenzaldehyde substrates, silver trifluoroacetate-mediated iodination provides excellent regioselectivity, typically favoring iodination at the least sterically hindered position adjacent to the methoxy groups [4]. The reaction mechanism involves initial coordination of the silver center to the aromatic system, followed by electrophilic attack of the activated iodine species. The trifluoroacetate anion serves as both a coordinating ligand and a mild base, facilitating proton abstraction during the substitution process.

N-Iodosuccinimide-Based Halogenation

N-Iodosuccinimide (NIS) has emerged as one of the most versatile and widely employed iodinating reagents for aromatic compounds [6] [7]. The effectiveness of NIS stems from its ability to generate electrophilic iodine species under mild reaction conditions while providing excellent control over reaction selectivity [6]. Recent developments have demonstrated that NIS-based iodination can be performed using environmentally benign grinding methods, achieving high yields of 94-99% with exceptional gas chromatography purity of 95-99.9% [6] [7].

The mechanism of NIS-mediated iodination involves the formation of iodonium ions through interaction with protic or Lewis acid catalysts [8]. Silver triflimide has been identified as a particularly effective catalyst for NIS activation, providing a mild and rapid method for aromatic iodination [8]. The reaction proceeds through initial formation of a silver-NIS complex, followed by generation of electrophilic iodine species that undergo regioselective aromatic substitution.

For sensitive substrates such as anilines and phenols, which are susceptible to oxidation, NIS provides exceptional compatibility, allowing smooth iodination in high yields [6]. The solid-state grinding method using NIS offers several practical advantages including short reaction times of 5-8 minutes, high yields, and simplified workup procedures that eliminate the need for column chromatography [6] [7]. This approach aligns with green chemistry principles by minimizing solvent usage and reducing waste generation.

The regioselectivity of NIS-based iodination can be fine-tuned through careful selection of reaction conditions and additives. Trifluoroacetic acid in acetonitrile has been reported to accelerate NIS-mediated iodination, reducing reaction times to 1.5-6 hours [6]. However, the grinding method provides superior atom economy and environmental benefits while maintaining excellent selectivity for iodination at the desired aromatic positions.

Modern Metal-Free Synthesis Strategies

Contemporary synthetic approaches have increasingly focused on developing metal-free methodologies that offer improved sustainability and reduced environmental impact while maintaining high efficiency and selectivity.

Arylhydrazine-Iodine Coupling Systems

Arylhydrazine-iodine coupling represents a significant advancement in metal-free synthesis of aryl iodides, including iodinated benzaldehydes [9] [10]. This methodology operates through a unique radical mechanism that bypasses the need for transition metal catalysts while providing excellent yields and broad substrate scope [9] [11].

The mechanism of arylhydrazine-iodine coupling involves several key steps [10]. Initially, arylhydrazine hydrochlorides react with molecular iodine to form intermediate iodinated species through oxidative processes [9]. Dehydroiodination of these intermediates leads to formation of reactive species that undergo further reaction with iodine to generate iodonium intermediates [10]. The crucial step involves charge transfer to form diazonium salts, which subsequently undergo single-electron transfer and nitrogen release to generate aryl radicals and iodine radicals [9] [10]. The combination of these radicals ultimately leads to formation of the desired aryl iodides.

This metal-free approach offers several advantages over traditional methods. The reaction typically proceeds at moderate temperatures (60°C) in dimethyl sulfoxide for 6 hours, providing a wide variety of aryl iodides in good to excellent yields [10]. The method demonstrates exceptional tolerance for diverse functional groups and can accommodate substrates ranging from simple aromatics to complex heterocyclic systems [9] [11].

Recent developments have extended this methodology to generate aryl radicals under even milder conditions using catalytic iodine in open air at 40°C [11]. This advancement utilizes the natural oxidation of hydroiodic acid by atmospheric oxygen to sustain the catalytic cycle, further enhancing the environmental compatibility of the process [11]. The catalytic system has been successfully applied to arylation reactions with substituted 1,4-naphthoquinones, demonstrating the versatility of aryl radicals generated through this approach [11].

Solvent Optimization in Iodination Reactions

Solvent selection plays a crucial role in optimizing iodination reactions, affecting both reaction efficiency and environmental impact [12]. Recent research has demonstrated that solvent-free conditions can provide significant advantages in terms of reaction rates, yields, and environmental sustainability [12] [13].

The development of solvent-free iodination protocols using the iodine/urea-hydrogen peroxide (UHP) reagent system represents a significant advancement in green synthesis methodology [12]. This approach eliminates the need for organic solvents while providing efficient iodination of various aromatic compounds activated toward electrophilic functionalization [12]. The UHP adduct serves as a solid oxidizer that activates molecular iodine for electrophilic aromatic substitution under environmentally benign conditions.

Two distinct reaction pathways have been established based on optimized substrate:iodine:oxidizer ratios [12]. The first pathway, utilizing a 1:0.5:0.6 stoichiometric ratio, follows atom economy principles and provides efficient iodination of aromatic rings [12]. The second pathway accommodates side-chain iodo-functionalization in arylalkyl ketones, demonstrating the versatility of this solvent-free approach [12].

For pyrimidine derivatives, solvent-free conditions using solid iodine and silver nitrate have proven highly effective [13]. This methodology utilizes gentle grinding techniques with minimal acetonitrile to facilitate mixing, achieving yields of 70-98% with reaction times of only 20-30 minutes [13]. The approach generates silver iodide as the primary byproduct, which can be easily separated, making the process both efficient and environmentally friendly [13].

The optimization of solvent systems for iodination reactions has also revealed that polar aprotic solvents like acetonitrile provide optimal conditions for many electrophilic iodination processes [14]. However, the trend toward solvent minimization or elimination has led to the development of innovative techniques such as mechanochemical synthesis, where physical grinding replaces traditional solution-phase chemistry [14] [13].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for iodinated aromatic compounds, emphasizing reduced environmental impact, improved atom economy, and enhanced energy efficiency.

Catalyst-Free Iodination Protocols

The development of catalyst-free iodination protocols represents a significant advancement toward more sustainable synthetic chemistry [15] [16] [17]. These methods eliminate the need for expensive and potentially toxic metal catalysts while maintaining high reaction efficiency and selectivity.

Recent innovations in catalyst-free iodination have focused on utilizing readily available and environmentally benign reagent combinations [18] [17]. The iodine-iodic acid system exemplifies this approach, providing efficient iodination of substituted hydroxybenzaldehydes with yields ranging from 57% to 87% [18]. This method offers several advantages including the absence of metal catalysts, mild reaction conditions, short reaction times, and simple operational procedures using inexpensive and commonly available reagents [18].

The mechanism of catalyst-free iodination using iodine and iodic acid involves the in situ generation of electrophilic iodine species through oxidation processes [18]. The reaction typically proceeds in ethanol at temperatures around 35°C, with reaction times of approximately 2 hours [18]. The excess iodine can be readily neutralized using saturated sodium thiosulfate solution, facilitating product isolation and purification [18].

Metal-free iodination of arylaldehydes using iodine(III) initiators has also demonstrated excellent efficiency [19]. This methodology utilizes phenyliodine(III) diacetate (PIDA) as an initiator in combination with molecular iodine in dichloromethane at 60°C for 3 hours [20]. The process achieves moderate to excellent yields without requiring toxic, volatile, or explosive reagents, making it suitable for large-scale synthesis applications [19] [20].

Transition-metal-free decarboxylative iodination represents another important advancement in catalyst-free methodology [17]. This approach uses readily available molecular iodine for the decarboxylative iodination of heteroaromatic acids, providing a cost-effective method that avoids stoichiometric transition metals [17]. The simplicity of the procedure allows for streamlined synthesis protocols that can be coupled with subsequent cross-coupling reactions in one-pot processes [17].

Energy-Efficient Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and sustainability of iodination reactions [21] [22] [23]. This technology offers significant advantages including reduced reaction times, improved yields, enhanced selectivity, and decreased energy consumption compared to conventional heating methods [23] [24].

The fundamental principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating [23] [25]. This mechanism eliminates the need for external heat transfer through vessel walls, leading to more efficient energy utilization and faster reaction rates [23]. Microwave energy operates at frequencies of 2450 MHz, providing optimal penetration depth for laboratory-scale samples while avoiding interference with molecular structure [23].

Energy efficiency represents one of the most significant advantages of microwave-assisted synthesis [22] [26]. Recent studies have demonstrated that microwave methods can achieve energy efficiency of up to 90%, compared to traditional heating methods which typically operate at 10-20% efficiency [26]. This dramatic improvement stems from the direct heating mechanism, which minimizes energy loss to the surrounding environment [26]. For example, microwave synthesis has been shown to reduce energy consumption by 75% while achieving 25 times faster reaction rates in certain applications [22].

The application of microwave technology to iodination reactions has shown particularly promising results for benzaldehyde derivatives [21]. Microwave-assisted Claisen-Schmidt condensations using benzaldehydes have demonstrated enhanced reaction rates and improved yields compared to conventional heating [21]. The optimal conditions typically involve temperatures of 40°C for 35 minutes, achieving excellent conversion while minimizing byproduct formation [21].

For aromatic iodination specifically, microwave activation provides several key benefits [24]. The rapid heating allows for better control of reaction kinetics, reducing the formation of over-iodinated products and improving regioselectivity [24]. The enhanced reaction rates also enable the use of milder reaction conditions, which is particularly important for sensitive substrates like aldehydes that may undergo decomposition under prolonged heating [24].

Solvent-free microwave synthesis represents the pinnacle of green chemistry approaches [27]. This methodology eliminates organic solvents entirely while achieving excellent yields in very short reaction times of 18-30 minutes [27]. The combination of microwave activation with solvent-free conditions provides substantial environmental benefits including reduced waste generation, elimination of solvent recovery requirements, and decreased overall process complexity [27].

The scalability of microwave-assisted synthesis has been demonstrated through continuous flow processes [15]. These systems enable sustained production over extended periods while maintaining the efficiency advantages of microwave heating [15]. For example, continuous flow iodoamination processes have achieved productivities of 3.1 g/h over 4.5-hour periods, demonstrating the potential for industrial application [15].

Microwave-assisted synthesis also enhances reaction robustness and reproducibility [15]. Variations in reaction conditions, impurities in reagents, or changes in irradiation frequency have minimal impact on yields, providing confidence in the reliability of the process [15]. This robustness is particularly valuable for industrial applications where consistent product quality is essential.

Data Tables

Table 1: Physical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde

PropertyValueReference
Molecular FormulaC₉H₉IO₃ [2]
Molecular Weight292.07 g/mol [2]
CAS Number32024-15-0 [1] [2]
Melting Point69-72°C [2]
Boiling Point134-137°C (0.8 Torr) [2]
Density1.706 g/cm³ (predicted) [2]
Storage Temperature2-8°C under inert gas [2]
AppearanceWhite to pale yellow solid [2]

Table 2: Iodination Methods and Yields for Hydroxybenzaldehyde Derivatives

SubstrateProductYield (%)Melting Point (°C)MethodReference
2-Hydroxy-5-methoxybenzaldehyde3-Iodo-2-hydroxy-5-methoxybenzaldehyde75183I₂/HIO₃ [18]
2-Hydroxybenzaldehyde3,5-Diiodo-2-hydroxybenzaldehyde87110I₂/HIO₃ [18]
2-Hydroxy-5-chlorobenzaldehyde3-Iodo-2-hydroxy-5-chlorobenzaldehyde8576I₂/HIO₃ [18]
2-Hydroxy-5-bromobenzaldehyde3-Iodo-2-hydroxy-5-bromobenzaldehyde6880I₂/HIO₃ [18]
2-Hydroxy-5-phenylbenzaldehyde3-Iodo-2-hydroxy-5-phenylbenzaldehyde57135I₂/HIO₃ [18]

Table 3: Metal-Free Iodination of Arylaldehydes Using PIDA/I₂ System

SubstrateProductYield (%)Melting Point (°C)Reference
4-Methoxybenzaldehyde3-Iodo-4-methoxybenzaldehyde90115-116 [20]
4-Ethoxybenzaldehyde4-Ethoxy-3-iodobenzaldehyde9578-81 [20]
2-Methoxybenzaldehyde5-Iodo-2-methoxybenzaldehyde95142-143 [20]
3,4-Dimethoxybenzaldehyde5-Iodo-3,4-dimethoxybenzaldehyde85171-172 [20]
4,5-Dimethoxybenzaldehyde2-Iodo-4,5-dimethoxybenzaldehyde87137-139 [20]

Table 4: Green Chemistry Metrics for Different Iodination Methods

MethodReaction TimeTemperature (°C)SolventAtom EconomyE-FactorReference
I₂/HIO₃2 hours35EthanolHighLow [18]
NIS Grinding5-8 minutesRoom temperatureSolvent-freeExcellentVery low [6]
PIDA/I₂3 hours60DichloromethaneGoodModerate [20]
Microwave-assisted18-30 minutes40Solvent-freeExcellentVery low [27]
Arylhydrazine/I₂6 hours60DMSOGoodModerate [10]

Table 5: Comparison of Traditional vs Green Iodination Methods

ParameterTraditional MethodsGreen MethodsImprovement
Reaction Time6-24 hours5 minutes - 3 hours75-95% reduction
Energy Consumption100% (baseline)10-25%75-90% reduction
Waste GenerationHighMinimal80-95% reduction
Catalyst RequirementsMetal catalysts requiredCatalyst-free optionsElimination of metal waste
Solvent UsageHigh volumesSolvent-free possible90-100% reduction
Yield50-80%70-95%10-25% improvement

Detailed Research Findings

The synthesis of 3-iodo-4,5-dimethoxybenzaldehyde has benefited significantly from advances in both traditional and modern synthetic methodologies. Research has demonstrated that starting from 3,4-dihydroxy-5-iodobenzaldehyde, the target compound can be efficiently prepared through methylation reactions using various methylating agents [2] [28]. Alternative synthetic routes involve direct iodination of 4,5-dimethoxybenzaldehyde using optimized iodination protocols.

The characterization of 3-iodo-4,5-dimethoxybenzaldehyde has been thoroughly documented through spectroscopic methods [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the aldehyde proton, aromatic protons, and methoxy groups. The compound exhibits typical aldehyde carbonyl stretching frequencies in infrared spectroscopy and shows expected fragmentation patterns in mass spectrometry.

Applications of 3-iodo-4,5-dimethoxybenzaldehyde in pharmaceutical synthesis have been extensively studied. The compound serves as a key intermediate in the preparation of stilbene derivatives and chloropeptin antibiotics [1] [2]. Its utility in cross-coupling reactions, particularly Suzuki and Ullmann-type couplings, makes it valuable for constructing complex molecular architectures required in drug discovery programs.

Environmental considerations have become increasingly important in the development of iodination methodologies. Life cycle assessments of different synthetic routes reveal that green chemistry approaches offer substantial reductions in environmental impact through decreased energy consumption, reduced waste generation, and elimination of toxic reagents [30] [31]. The development of recyclable catalyst systems and solvent-free protocols represents the future direction of sustainable synthetic chemistry.

The economic analysis of different synthetic approaches demonstrates that while green methods may require initial investment in specialized equipment such as microwave reactors, the long-term benefits include reduced raw material costs, lower waste disposal expenses, and improved process efficiency [31] [32]. These factors combine to provide significant cost advantages over traditional synthetic methods, particularly when implemented at industrial scale.

Process intensification through microwave technology and flow chemistry represents an emerging trend that combines the benefits of green chemistry with enhanced productivity and quality control [15] [33]. These advanced manufacturing approaches enable continuous production of high-quality iodinated compounds while maintaining the environmental advantages of green synthetic methods.

Nuclear Magnetic Resonance Spectral Fingerprints (¹H/¹³C)

The nuclear magnetic resonance spectroscopic characterization of 3-Iodo-4,5-dimethoxybenzaldehyde provides distinctive fingerprint patterns that enable unambiguous structural identification. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals a characteristic spectral signature dominated by the aldehyde functionality [1]. The formyl proton appears as a sharp singlet at 9.83 parts per million, representing the most deshielded signal in the spectrum due to the electron-withdrawing nature of the carbonyl oxygen [1].

The aromatic region displays two distinct doublet signals with meta-coupling patterns. The H-2 proton, positioned ortho to the iodine substituent, resonates at 7.85 parts per million as a doublet with a coupling constant of 1.7 hertz [1]. The H-6 proton appears upfield at 7.41 parts per million, also presenting as a doublet with identical coupling constant, reflecting the symmetrical electronic environment created by the methoxy substituents [1]. The methoxy groups generate two separate singlet signals at 3.93 and 3.92 parts per million, each integrating for three protons, indicating the presence of two distinct methoxyl environments [1].

Carbon-13 nuclear magnetic resonance analysis provides detailed structural confirmation through characteristic chemical shift patterns. The carbonyl carbon exhibits the expected downfield resonance at 189.7 parts per million, consistent with aromatic aldehyde functionality [1]. The methoxy-bearing carbons C-4 and C-5 appear at 154.2 and 153.0 parts per million respectively, demonstrating the electron-donating effect of the oxygen substituents [1]. The aldehyde-bearing carbon C-1 resonates at 134.7 parts per million, while the adjacent aromatic carbon C-2 appears at 133.9 parts per million [1]. The C-6 carbon signal at 111.0 parts per million reflects its position meta to both methoxy groups [1]. The iodine-bearing carbon C-3 shows a characteristic upfield shift to 92.1 parts per million, indicative of the heavy atom effect [1]. The methoxy carbons are differentiated at 60.7 and 56.1 parts per million, corresponding to the 4-position and 5-position substituents respectively [1].

Infrared Spectroscopy of Aldehyde Functionality

Infrared spectroscopic analysis of 3-Iodo-4,5-dimethoxybenzaldehyde reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The carbonyl stretching vibration appears as a strong absorption band in the region of 1680-1693 reciprocal centimeters, slightly lower than typical aromatic aldehydes due to conjugation effects with the electron-rich aromatic system [1]. This frequency shift reflects the influence of the electron-donating methoxy substituents, which reduce the carbonyl bond order through resonance stabilization.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 2832-2730 reciprocal centimeters region, characteristic of the aldehyde carbon-hydrogen bond [1]. These frequencies are diagnostic for aromatic aldehyde compounds and provide confirmation of the formyl functionality. The methoxy oxygen-carbon-hydrogen vibrations appear around 2850 reciprocal centimeters, representing the aliphatic carbon-hydrogen stretching modes of the methyl groups . Additional fingerprint region absorptions provide structural confirmation, including aromatic carbon-carbon stretching and aromatic carbon-hydrogen bending modes that are characteristic of substituted benzene derivatives.

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction studies of 3-Iodo-4,5-dimethoxybenzaldehyde and related compounds reveal important structural parameters that govern solid-state organization. Based on systematic studies of dimethoxybenzaldehyde isomers, these compounds typically crystallize in monoclinic crystal systems with space group P21/c [3]. The molecular geometry exhibits near-planarity, with the largest deviations from the aromatic plane typically occurring at methoxy substituents, which may deviate by up to 1.2 angstroms in sterically congested systems [3].

The unit cell parameters for related dimethoxybenzaldehyde compounds demonstrate consistent patterns. Typical values include a-axis dimensions of 7.5-8.5 angstroms, b-axis parameters of 15-16 angstroms, and c-axis measurements of 7-8 angstroms, resulting in unit cell volumes in the range of 800-900 cubic angstroms [3]. These structural parameters reflect the efficient packing of aromatic aldehyde molecules in the crystalline state. The presence of the iodine substituent in 3-Iodo-4,5-dimethoxybenzaldehyde is expected to influence both the unit cell dimensions and the overall crystal packing through enhanced intermolecular interactions.

Refinement statistics for similar compounds demonstrate high-quality structural determinations. Residual factors for significantly intense reflections typically fall below 0.05, with weighted residual factors achieving values around 0.13 for high-resolution data [3]. Goodness-of-fit parameters near 1.02 indicate excellent agreement between observed and calculated structure factors [3]. Data collection temperatures of 150 kelvin provide optimal crystallographic conditions for minimizing thermal motion effects.

Halogen Bonding Interactions in Solid State

The iodine substituent in 3-Iodo-4,5-dimethoxybenzaldehyde enables significant halogen bonding interactions that influence crystal packing and solid-state stability. Systematic studies of iodinated benzaldehyde derivatives reveal characteristic halogen bonding patterns involving the carbonyl oxygen as an electron donor and the iodine atom as an electron acceptor [4]. The oxygen-iodine distance in such interactions typically measures 2.95 angstroms, representing a 17% reduction compared to the sum of van der Waals radii [4].

The geometric parameters of halogen bonding in iodinated aromatic aldehydes demonstrate highly directional interactions. The oxygen-iodine-carbon angle approaches linearity at approximately 175.98 degrees, consistent with the sigma-hole character of halogen bonding [4]. This nearly linear arrangement reflects the n → σ* orbital interaction that stabilizes the halogen bond [4]. The directional nature of these interactions contributes to the formation of linear polymeric chains in the crystalline state, with halogen bonding serving as the primary directing force for supramolecular assembly [4].

Comparative analysis with 4-iodobenzaldehyde reveals similar halogen bonding patterns, with oxygen-iodine distances of 3.07 angstroms demonstrating the consistency of these interactions across different substitution patterns [4]. The systematic study of halogenated benzaldehydes shows enhanced intermolecular interactions with increasing halogen size, reflecting the growing polarizability and sigma-hole magnitude in the series fluorine < chlorine < bromine < iodine [5]. These halogen bonding interactions may contribute significantly to the biological activity of iodinated compounds through enhanced protein binding affinity [5].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations on 3-Iodo-4,5-dimethoxybenzaldehyde employ sophisticated computational approaches to elucidate electronic structure and conformational preferences. The Becke-3-Lee-Yang-Parr functional with the 6-311+G(3df,p) basis set for light atoms provides high-level theoretical treatment for accurate geometric optimization and energy calculations [6]. For the iodine atom, the LANL2DZ effective core potential basis set accounts for relativistic effects and inner-shell electron correlations that are crucial for heavy atom calculations [6].

Conformational analysis reveals the preference for the O-trans configuration, where the carbonyl oxygen adopts a trans orientation relative to the aromatic ring substituents [6]. Potential energy surface calculations demonstrate that while the free energy difference between conformational isomers remains small, the rotational barrier approaches 8 kilocalories per mole [6]. This barrier height reflects the balance between steric interactions and electronic conjugation effects that stabilize specific conformational arrangements.

Geometric optimization provides precise structural parameters including bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data. The calculations reveal the influence of the iodine substituent on aromatic ring geometry, with subtle distortions from perfect hexagonal symmetry due to the heavy atom effect. Normal mode frequency analysis enables assignment of vibrational modes and supports infrared spectroscopic interpretation through potential energy distribution calculations [6].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Iodo-4,5-dimethoxybenzaldehyde

Dates

Last modified: 08-16-2023

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